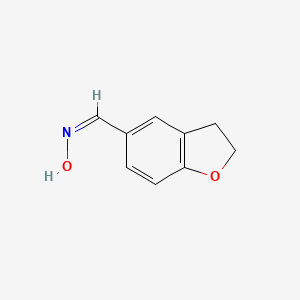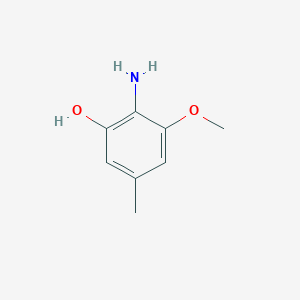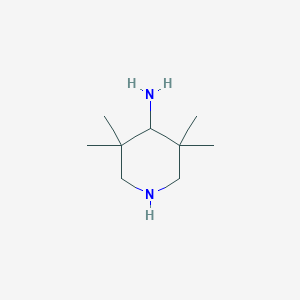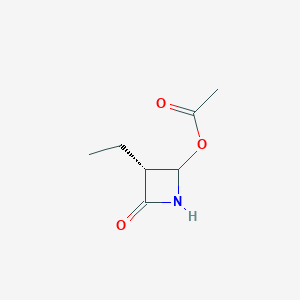
(3R)-3-Ethyl-4-oxoazetidin-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Ethyl-4-oxoazetidin-2-yl acetate is a chiral compound that belongs to the class of azetidines. The compound’s chiral nature makes it particularly valuable in the synthesis of enantiomerically pure substances, which are crucial in the development of drugs and other biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Ethyl-4-oxoazetidin-2-yl acetate typically involves the use of chiral starting materials and catalysts to ensure the desired enantiomeric purity. One common method involves the use of ®-ethyl lactate as a starting material, which undergoes a series of reactions including esterification, cyclization, and acetylation to yield the target compound . The reaction conditions often require precise control of temperature, pH, and the use of specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability . The use of biocatalysts, such as enzymes, can also be employed to achieve high enantioselectivity and reduce the need for harsh reaction conditions . These methods not only improve the overall yield but also minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-Ethyl-4-oxoazetidin-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted azetidines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(3R)-3-Ethyl-4-oxoazetidin-2-yl acetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (3R)-3-Ethyl-4-oxoazetidin-2-yl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-Ethyl-4-oxoazetidin-2-yl acetate: The enantiomer of the target compound, which may exhibit different biological activities and properties.
Azetidine-2-carboxylic acid: Another azetidine derivative with applications in peptide synthesis and as a proline analog.
Oxetane derivatives: Compounds with a similar four-membered ring structure but containing an oxygen atom instead of nitrogen.
Uniqueness
(3R)-3-Ethyl-4-oxoazetidin-2-yl acetate is unique due to its specific chiral configuration, which imparts distinct biological activities and makes it a valuable tool in asymmetric synthesis . Its ability to undergo various chemical reactions and its wide range of applications further highlight its importance in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C7H11NO3 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
[(3R)-3-ethyl-4-oxoazetidin-2-yl] acetate |
InChI |
InChI=1S/C7H11NO3/c1-3-5-6(10)8-7(5)11-4(2)9/h5,7H,3H2,1-2H3,(H,8,10)/t5-,7?/m0/s1 |
Clé InChI |
VHOMYEKCMUWHJI-DSEUIKHZSA-N |
SMILES isomérique |
CC[C@@H]1C(NC1=O)OC(=O)C |
SMILES canonique |
CCC1C(NC1=O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


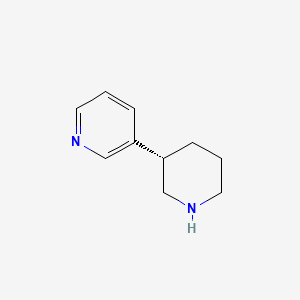
![3-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11920106.png)
![6-Ethoxy-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B11920119.png)
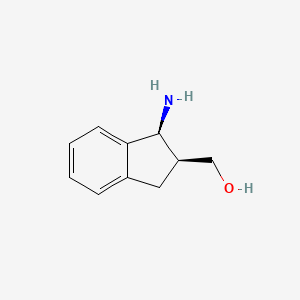
![2h-Indeno[2,1-d]isoxazole](/img/structure/B11920129.png)
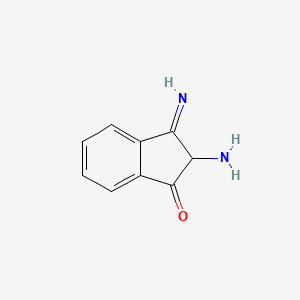

![1h-Pyrazolo[3,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B11920145.png)


